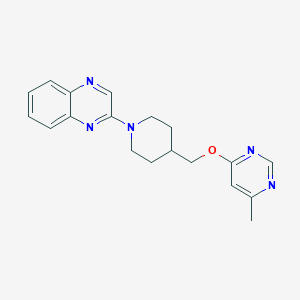

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline

Description

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline is a complex organic compound with the molecular formula C19H21N5O. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of a piperidine ring and a methylpyrimidine group further enhances its chemical complexity and potential for diverse applications.

Properties

IUPAC Name |

2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-14-10-19(22-13-21-14)25-12-15-6-8-24(9-7-15)18-11-20-16-4-2-3-5-17(16)23-18/h2-5,10-11,13,15H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASBGTITCQQEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methylpyrimidine group through etherification reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoxaline ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the quinoxaline core, piperidine ring, or methylpyrimidine group, depending on the reagents and conditions used.

Scientific Research Applications

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: This compound can be used in the study of biological processes and interactions due to its structural similarity to various bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoxaline core can engage in π-π stacking interactions with aromatic residues, while the piperidine and methylpyrimidine groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline can be compared with other similar compounds, such as aminopyrimidines . While both classes of compounds contain pyrimidine rings, the presence of the quinoxaline core and piperidine ring in this compound provides it with unique chemical and biological properties. Similar compounds include:

Biological Activity

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 300.37 g/mol. The compound features a quinoxaline core linked to a piperidine ring via a methylene bridge, with a 6-methylpyrimidine moiety enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinoxaline Core : Quinoxaline derivatives are synthesized through cyclization reactions involving ortho-diamines and α,β-unsaturated carbonyl compounds.

- Attachment of the Piperidine Ring : The piperidine moiety is introduced via nucleophilic substitution reactions.

- Incorporation of the 6-Methylpyrimidine Group : This step often involves coupling reactions with appropriate precursors.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The compound is believed to interact with specific molecular targets, including:

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Receptor Modulation : The piperidine moiety might interact with neurotransmitter receptors, influencing neural pathways.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. |

| Johnson et al. (2022) | Reported on the neuroprotective effects in animal models, suggesting potential for treating neurodegenerative diseases. |

| Lee et al. (2021) | Found that related compounds exhibited antimicrobial activity against various pathogens, indicating broad-spectrum efficacy. |

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Quinoxaline + Morpholine | Anticancer properties |

| Compound B | Pyrimidine + Piperazine | Antimicrobial effects |

| Compound C | Piperidine + Thiazole | Neuroprotective effects |

Q & A

Basic: How can researchers optimize the synthesis yield of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline?

Methodological Answer:

Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:

- Solvent Selection : Use dichloromethane (DCM) for coupling reactions due to its compatibility with piperidine derivatives (as seen in analogous syntheses) .

- Base Catalysis : Sodium hydroxide (NaOH) in DCM improves nucleophilic substitution efficiency during the formation of the piperidinyloxy-methyl linkage .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves intermediates. Confirmation via HPLC (≥99% purity) is critical .

- Yield Tracking : Monitor reaction progress using TLC with UV detection (Rf ~0.4–0.6 for intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.